Introduction: A Bifunctional Reagent for Advanced Synthesis
Introduction: A Bifunctional Reagent for Advanced Synthesis
An In-depth Technical Guide to Phenyl Chloromethanesulfonate (CAS 16764-29-7): Properties, Synthesis, and Reactivity Profile
Disclaimer: Publicly available experimental data for Phenyl chloromethanesulfonate (CAS 16764-29-7) is scarce. This guide has been constructed by a Senior Application Scientist to provide a robust profile of its core properties, reactivity, and handling protocols based on established principles of organic chemistry and data from structurally analogous aryl sulfonate esters. All protocols and properties described herein are predictive and require experimental validation.
Phenyl chloromethanesulfonate is a unique bifunctional molecule possessing two distinct electrophilic sites. This structure suggests its potential as a versatile intermediate in organic synthesis, particularly within pharmaceutical and materials science research. The molecule combines the properties of an aryl sulfonate—an excellent leaving group for cross-coupling and nucleophilic aromatic substitution reactions—with an α-chloro sulfonate, presenting a reactive site for nucleophilic displacement.
The inherent reactivity of sulfonate esters, however, also necessitates a thorough understanding of their stability and handling requirements. Simple alkyl sulfonate esters are known for their potent alkylating ability and potential genotoxicity, a critical consideration in drug development.[1][2][3][4] This guide will dissect the probable characteristics of Phenyl chloromethanesulfonate, providing researchers with a foundational understanding to enable its safe and effective use in the laboratory.
Chemical Identity and Predicted Physical Properties
The fundamental properties of Phenyl chloromethanesulfonate are summarized below. Due to the lack of experimental data, properties for the closely related analogue, Phenyl methanesulfonate, are provided for comparison.
| Property | Phenyl chloromethanesulfonate (CAS 16764-29-7) | Phenyl methanesulfonate (CAS 16156-59-5) (Analogue) |
| Molecular Formula | C₇H₇ClO₃S | C₇H₈O₃S |
| Molecular Weight | 206.65 g/mol | 172.20 g/mol |
| Appearance | Data Not Available | White to almost white solid |
| Melting Point | Data Not Available | 58-61 °C |
| Boiling Point | Data Not Available | 279 °C |
| Solubility | Predicted to be soluble in common organic solvents (DCM, THF, Ethyl Acetate); likely reacts with protic solvents like water and alcohols. | Insoluble in water |
Probable Synthesis: Esterification of Phenol
The most direct and logical synthetic route to Phenyl chloromethanesulfonate is the reaction of phenol with chloromethanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is a standard method for forming sulfonate esters.[5][6]
Experimental Protocol: Synthesis of Phenyl chloromethanesulfonate
Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chloromethanesulfonyl chloride is corrosive and moisture-sensitive.
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Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution and stir for 10 minutes.
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Reagent Addition: Dissolve chloromethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[6]
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Workup: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Phenyl chloromethanesulfonate can be purified by recrystallization or silica gel column chromatography.
Caption: Dual electrophilic sites of Phenyl chloromethanesulfonate.
Potential Applications in Drug Discovery and Development
Aryl sulfonates and related structures are prevalent in medicinal chemistry. [1]The unique structure of Phenyl chloromethanesulfonate makes it a potentially valuable building block.
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Scaffold Decoration: It can be used to arylate complex heterocyclic cores via cross-coupling, a common strategy in library synthesis for structure-activity relationship (SAR) studies.
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Linker Chemistry: The bifunctional nature allows it to act as a linker, connecting two different molecular fragments. For example, an amine-containing molecule could be attached at the chloromethyl site, and the resulting intermediate could then be coupled to another aryl group.
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Prodrug Strategies: The sulfonate ester could be used as a protecting group for a phenolic drug. [7]Its stability could be tuned to control the release of the active phenol under specific physiological conditions.
Predicted Spectroscopic Characterization
While experimental spectra are unavailable, the key features in ¹H NMR, ¹³C NMR, IR, and mass spectrometry can be confidently predicted.
| Technique | Predicted Features |
| ¹H NMR | • Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.6 ppm. • Methylene protons (-CH₂Cl): Sharp singlet around δ 4.5-5.0 ppm, shifted downfield by the adjacent sulfonyl and chloro groups. |
| ¹³C NMR | • Aromatic carbons: Multiple signals between δ 120-150 ppm. • Methylene carbon (-CH₂Cl): Signal around δ 60-70 ppm. |
| IR Spectroscopy | • Asymmetric S=O stretch: Strong absorption band around 1350-1380 cm⁻¹. • Symmetric S=O stretch: Strong absorption band around 1160-1190 cm⁻¹. • C-O stretch: Absorption around 1000-1100 cm⁻¹. |
| Mass Spectrometry (EI) | • Molecular Ion (M⁺): Peak at m/z 206/208 (due to ³⁵Cl/³⁷Cl isotopes). • Key Fragments: Loss of Cl (m/z 171), loss of SO₂CH₂Cl (m/z 93, phenoxy radical cation). |
Inferred Safety, Handling, and Toxicology
CRITICAL NOTE: Simple sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known mutagens and probable human carcinogens due to their ability to alkylate DNA. [3][4][8]Phenyl chloromethanesulfonate should be handled with extreme caution, assuming it possesses similar genotoxic potential.
| Aspect | Recommended Protocol |
| GHS Hazard Statements | (Inferred) • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. • Skin Corrosion/Irritation: Causes skin irritation. • Eye Damage/Irritation: Causes serious eye damage/irritation. • Mutagenicity: Suspected of causing genetic defects. • Carcinogenicity: Suspected of causing cancer. |
| Engineering Controls | • Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust. • Ensure an eyewash station and safety shower are immediately accessible. [9] |
| Personal Protective Equipment (PPE) | • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. • Eye Protection: Chemical safety goggles and a face shield are mandatory. • Skin and Body: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. |
| Handling | • Avoid generating dust. • Keep away from moisture, as it may hydrolyze to form corrosive acids. • Use spark-proof tools and avoid sources of ignition. • Wash hands thoroughly after handling. [9] |
| Storage | • Store in a tightly sealed container in a cool, dry, and well-ventilated area. • Store away from incompatible materials such as strong oxidizing agents, bases, and water. • Store in a locked cabinet or area with restricted access. |
| Disposal | • Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. |
Conclusion
Phenyl chloromethanesulfonate (CAS 16764-29-7) emerges from this analysis as a promising, albeit undocumented, bifunctional reagent. Its predicted reactivity, centered on a stable aryl sulfonate leaving group and an electrophilic chloromethyl site, positions it as a valuable tool for constructing complex molecules in pharmaceutical and materials science. However, the high probability of genotoxicity, inferred from structurally related sulfonate esters, mandates that it be handled with the utmost care using stringent safety protocols. The insights provided in this guide serve as a critical starting point for any researcher intending to explore the chemistry of this versatile compound, with the strong advisory that all theoretical predictions be validated through careful and controlled experimentation.
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